2-Cyano-2-(hydroxyimino)acetic acid ethyl ester, potassium salt
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Overview
Description
2-Cyano-2-(hydroxyimino)acetic acid ethyl ester, potassium salt, also known as ethyl (hydroxyimino)cyanoacetate potassium salt, is a chemical compound with the molecular formula C5H5KN2O3 and a molecular weight of 180.20 g/mol . This compound is commonly used in organic synthesis, particularly in peptide coupling reactions due to its ability to enhance reaction efficiency and reduce epimerization .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Cyano-2-(hydroxyimino)acetic acid ethyl ester, potassium salt can be synthesized through the reaction of ethyl cyanoacetate with hydroxylamine in the presence of a base such as potassium hydroxide. The reaction typically proceeds under mild conditions, with the formation of the potassium salt enhancing the solubility and stability of the product .
Industrial Production Methods
In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Cyano-2-(hydroxyimino)acetic acid ethyl ester, potassium salt undergoes various chemical reactions, including:
Addition Reactions: It can participate in addition reactions with nucleophiles due to the presence of the cyano and oxime groups.
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly in the presence of strong bases or nucleophiles.
Common Reagents and Conditions
Common reagents used in reactions with this compound include carbodiimides, which facilitate peptide coupling reactions. The reactions are typically carried out under mild conditions to prevent decomposition and ensure high yields .
Major Products Formed
The major products formed from reactions involving this compound are often peptides and other amide-containing compounds. These products are valuable in various fields, including pharmaceuticals and materials science .
Scientific Research Applications
2-Cyano-2-(hydroxyimino)acetic acid ethyl ester, potassium salt has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 2-Cyano-2-(hydroxyimino)acetic acid ethyl ester, potassium salt exerts its effects involves the activation of carboxyl groups in peptide synthesis. The compound forms reactive intermediates that facilitate the formation of peptide bonds, thereby enhancing the efficiency of the coupling reaction . The molecular targets include carboxyl and amine groups, and the pathways involved are primarily those related to peptide bond formation .
Comparison with Similar Compounds
Similar Compounds
2-Cyano-2-(hydroxyimino)acetic acid ethyl ester: The non-potassium salt form of the compound, which has similar reactivity but different solubility and stability properties.
Ethyl cyanoacetate: A precursor in the synthesis of the potassium salt, with different reactivity and applications.
Hydroxylamine: A reagent used in the synthesis of the compound, with distinct chemical properties and uses.
Uniqueness
2-Cyano-2-(hydroxyimino)acetic acid ethyl ester, potassium salt is unique due to its enhanced solubility and stability compared to its non-potassium counterpart. This makes it particularly useful in peptide synthesis, where these properties are crucial for efficient and high-yield reactions .
Properties
CAS No. |
158014-03-0 |
---|---|
Molecular Formula |
C5H5KN2O3 |
Molecular Weight |
180.20 g/mol |
IUPAC Name |
potassium;ethyl (2Z)-2-cyano-2-oxidoiminoacetate |
InChI |
InChI=1S/C5H6N2O3.K/c1-2-10-5(8)4(3-6)7-9;/h9H,2H2,1H3;/q;+1/p-1/b7-4-; |
InChI Key |
ZFBMUWGNRJITLS-ZULQGGHCSA-M |
Isomeric SMILES |
CCOC(=O)/C(=N\[O-])/C#N.[K+] |
SMILES |
CCOC(=O)C(=N[O-])C#N.[K+] |
Canonical SMILES |
CCOC(=O)C(=N[O-])C#N.[K+] |
solubility |
not available |
Origin of Product |
United States |
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